molecular formula C19H18N4O3S B12138822 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B12138822
M. Wt: 382.4 g/mol
InChI Key: DLNPDSVWVHPIMM-UHFFFAOYSA-N
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Description

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic pathways. One common method involves the reaction of 1,3-benzothiazole-2-amine with hydrazine hydrate to form the hydrazinyl intermediate. This intermediate is then reacted with 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinyl group may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H18N4O3S/c1-2-26-13-9-7-12(8-10-13)23-17(24)11-15(18(23)25)21-22-19-20-14-5-3-4-6-16(14)27-19/h3-10,15,21H,2,11H2,1H3,(H,20,22)

InChI Key

DLNPDSVWVHPIMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

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